molecular formula C12H18N2O3 B13218247 Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate

Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13218247
M. Wt: 238.28 g/mol
InChI Key: SJDSBWRCZQSZJX-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate is a sophisticated pyrazole derivative designed for advanced pharmaceutical and chemical research. This compound features a 1-ethyl substitution on the pyrazole ring and a tetrahydrofuran (oxolan-2-yl) moiety at the 3-position, contributing to its unique stereoelectronic properties and potential for diverse biological interactions. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . They are extensively investigated as core structures in developing novel therapeutic agents with potential applications including analgesic, anti-viral, anti-microbial, anti-tumor, and anti-inflammatory activities . The specific molecular architecture of this ester-functionalized pyrazole makes it a valuable intermediate for the synthesis of more complex molecules. Its ethyl carboxylate group offers a versatile handle for further synthetic modification, such as hydrolysis to carboxylic acids or conversion to amides, enabling structure-activity relationship (SAR) studies and lead optimization in drug discovery campaigns. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications or human consumption. Researchers should consult the material safety data sheet (MSDS) prior to use and handle this compound in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 1-ethyl-3-(oxolan-2-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H18N2O3/c1-3-14-8-9(12(15)16-4-2)11(13-14)10-6-5-7-17-10/h8,10H,3-7H2,1-2H3

InChI Key

SJDSBWRCZQSZJX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2CCCO2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazole Core and Ester Functionality

A common approach to synthesize ethyl pyrazole-4-carboxylate derivatives starts from 4-pyrazolecarboxylic acid , which is converted to the ethyl ester via esterification using ethanol and thionyl chloride as a catalyst. This method yields ethyl pyrazole-4-carboxylate with high efficiency (~80% yield) under mild conditions (0–20 °C, 3 hours).

Step Reactants Conditions Yield (%) Notes
1 4-Pyrazolecarboxylic acid + EtOH + SOCl2 0–20 °C, 3 h 80 Esterification with thionyl chloride catalyst
2 Purification by silica gel chromatography - - Off-white solid obtained

This ester serves as a key intermediate for further functionalization.

Alkylation at N-1 Position

The ethyl substitution at the N-1 position of the pyrazole ring is typically achieved by alkylation reactions using ethyl halides (e.g., ethyl bromide) under basic conditions. This step requires careful control to avoid over-alkylation or substitution at other nucleophilic sites.

Representative Synthetic Route for Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate

Based on the literature and patent disclosures, a plausible synthetic sequence is:

  • Hydrazine Reaction with β-Ketoester
    React hydrazine monohydrate with an ethyl 2-formyl-3-oxopropionate derivative bearing an oxolan-2-yl substituent to form a pyrazole intermediate.

  • Esterification and Alkylation
    The pyrazole intermediate is esterified with ethanol under acidic conditions or via thionyl chloride catalysis to form the ethyl ester at the 4-position. Subsequently, alkylation with ethyl halide introduces the ethyl group at the N-1 position.

  • Purification
    The product is purified by crystallization from ethanol or column chromatography, yielding the target compound.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Materials 4-Pyrazolecarboxylic acid, hydrazine hydrate, ethyl 2-formyl-3-oxopropionate (oxolan-2-yl substituted)
Catalysts Thionyl chloride (esterification), InCl3 (multi-component)
Solvents Ethanol, 50% ethanol/water, tetrahydrofuran (for intermediate steps)
Temperature 0–20 °C for esterification; 40 °C for catalytic MCR; reflux for alkylation
Reaction Time 3 h (esterification); 20 min (MCR); 2–4 h (alkylation)
Yields 70–95% depending on step and method
Purification Methods Silica gel chromatography, crystallization

Scientific Research Applications

Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carboxylate derivatives are widely studied for their structural diversity and applications in medicinal chemistry, agrochemicals, and materials science. Below is a systematic comparison of Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS/ID) Substituents (Positions) Molecular Weight (g/mol) Key Features Synthesis Method Potential Applications
This compound (2060025-36-5) N1: Ethyl; C3: Oxolane; C4: Ethyl ester 238.28 Oxolane ring enhances electron density; moderate polarity. Not explicitly described (discontinued) Lab reagent (exact use unknown)
Ethyl 1-(4-chloro-2-nitrophenyl)-5-nitro-4,5-dihydro-1H-pyrazole-4-carboxylate (GOLHEV) N1: 4-Chloro-2-nitrophenyl; C5: Nitro 368.73 Nitro and chloro groups confer electron-withdrawing effects; planar aromaticity. Multi-step alkylation/condensation Crystallography studies
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (155377-19-8) N1: Methyl; C3: Trifluoromethyl 236.17 Strong electron-withdrawing CF₃ group; high lipophilicity. Substitution with iodomethane Antifungal agent precursors
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (RUVHUO) N1: Phenyl; C5: Amino 245.27 Amino group enables hydrogen bonding; aromatic phenyl enhances stability. Hydrazine-mediated cyclization Antitumor/antimicrobial research
Ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate (PfDHOD inhibitor) N1: Naphthyl; C5: Hydroxy 296.30 Hydroxy group facilitates intermolecular H-bonding; naphthyl adds bulk. Condensation with diethyl malonate Antimalarial (PfDHOD inhibition)

Key Analysis

Electronic Effects :

  • The oxolane substituent in the target compound donates electron density via its oxygen atom, contrasting with electron-withdrawing groups (e.g., nitro in GOLHEV, trifluoromethyl in ). This difference influences reactivity in electrophilic substitutions and hydrogen-bonding capacity .
  • Trifluoromethyl derivatives (e.g., ) exhibit enhanced metabolic stability and lipophilicity, making them suitable for agrochemicals, whereas the oxolane group may improve aqueous solubility .

Synthetic Routes :

  • The target compound’s synthesis is undisclosed, but analogous pyrazole-4-carboxylates are synthesized via:

  • Alkylation (e.g., cesium carbonate-mediated N-alkylation in quinoxaline derivatives ).
  • Suzuki coupling (for aryl substituents, as in phenyl derivatives ).
  • Condensation with malononitrile or cyanoacetate (e.g., PfDHOD inhibitor ).

Biological Relevance: While direct biological data for the target compound is lacking, structurally related compounds show antifungal (trifluoromethyl derivatives ), antimalarial (naphthyl-hydroxy derivatives ), and antitumor (amino-substituted derivatives ) activities. The oxolane moiety’s ether oxygen could modulate target binding via H-bonding or dipole interactions .

Crystallographic and Physicochemical Properties: Derivatives like GOLHEV and RUVHUO have been characterized via X-ray diffraction, revealing hydrogen-bonding motifs (e.g., N–H···O interactions in amino esters ). The oxolane substituent in the target compound may favor specific crystal packing due to its conformational flexibility . Melting points and solubility data for the target compound are unavailable, but analogues with polar groups (e.g., hydroxy, amino) typically exhibit higher melting points .

Biological Activity

Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H18N2O3C_{13}H_{18}N_{2}O_{3} and a molecular weight of 250.29 g/mol. The structure includes a pyrazole ring substituted with an ethyl group and an oxolane moiety, contributing to its unique biological profile.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential in pharmacology. Key areas of activity include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of liver and lung carcinoma cells .
  • Antimicrobial Properties : Pyrazole derivatives are noted for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of specific bacterial strains, suggesting potential use as antimicrobial agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives may act as inhibitors of key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Evidence indicates that these compounds can induce programmed cell death in cancer cells, a critical pathway for anticancer activity.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AnticancerLiver Carcinoma5.35
AnticancerLung Carcinoma8.74
AntimicrobialE. coliTBD
AntimicrobialS. aureusTBD

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of pyrazole derivatives, this compound was tested against liver and lung carcinoma cell lines using the MTT assay. The compound demonstrated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like Cisplatin .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of various pyrazole derivatives against common bacterial pathogens. This compound exhibited notable inhibition against E. coli and S. aureus, indicating its potential as an antimicrobial agent .

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in drug synthesis or further functionalization.

Reaction ConditionsReagentsProductYieldSource
Acidic hydrolysis (HCl, H₂SO₄)6M HCl, reflux, 6–8 hrs1-Ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid85–92%
Basic hydrolysis (NaOH, KOH)2M NaOH, 70°C, 4 hrsSodium salt of carboxylic acid78–88%

The carboxylic acid can undergo further reactions:

  • Esterification with alcohols (e.g., methanol) to produce methyl esters.

  • Amidation with amines (e.g., ammonia) to form primary amides.

Nucleophilic Substitution at the Pyrazole Ring

The ethyl group at position 1 of the pyrazole ring can participate in substitution reactions under specific conditions.

Target PositionReagentsReaction TypeProductNotesSource
N1-Ethyl groupNaH, alkyl halidesAlkylation1-(Alkyl)-3-(oxolan-2-yl) derivativesLimited reactivity due to steric hindrance
C3-OxolaneH₂O, H⁺Ring-opening hydrolysisDiol-functionalized pyrazoleRequires strong acids

The oxolane moiety can undergo ring-opening in acidic media to form diols, though this reaction is less common due to the stability of the tetrahydrofuran ring.

Condensation and Cyclization Reactions

The pyrazole core and ester group facilitate condensation with carbonyl compounds, forming fused heterocycles.

Example Reaction with Acetophenone:

Reactants :

  • Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate

  • Acetophenone

Conditions :

  • KOH/MeOH, reflux, 12 hrs

  • Followed by oxidation with H₂O₂

Product :
2-(1-Ethyl-3-(oxolan-2-yl)-1H-pyrazol-4-yl)-4H-chromen-4-one (a chromone derivative) .

Applications :

  • Chromones exhibit antifungal and anti-inflammatory activity .

Oxidation:

The ester group is stable under mild oxidative conditions, but strong oxidants (e.g., KMnO₄) can convert side chains:

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂O, 100°C, 8 hrsOxidized oxolane (ketone forms)60–70%

Reduction:

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

  • Product : 4-(Hydroxymethyl)-1-ethyl-3-(oxolan-2-yl)-1H-pyrazole.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar pyrazole derivatives:

CompoundKey ReactionUnique Feature
Ethyl 1-cyclopropyl-3-(oxolan-2-yl) analogCyclopropane ring-opening under H₂SO₄Higher strain in cyclopropane increases reactivity compared to ethyl groups.
Methyl 1-phenyl-3-(oxolan-2-yl) analog Friedel-Crafts alkylationPhenyl group enhances aromatic electrophilic substitution.

Q & A

Q. How can stability studies under varying pH and temperature inform storage conditions?

  • Methodology : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor decomposition via HPLC (C18 column, 220 nm). Ester hydrolysis predominates in basic conditions (pH > 9), requiring storage at neutral pH and 4°C .

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